molecular formula C14H13ClN2O3 B11978857 2-(4-Chlorophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide

2-(4-Chlorophenoxy)-N'-(furan-2-ylmethylene)propanehydrazide

Cat. No.: B11978857
M. Wt: 292.72 g/mol
InChI Key: CAHXWMWMIHWVCC-CXUHLZMHSA-N
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Description

2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide is an organic compound that features a chlorophenoxy group and a furan ring linked through a hydrazide bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide typically involves the condensation of 4-chlorophenoxyacetic acid hydrazide with furan-2-carbaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom in the chlorophenoxy group.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide is not fully understood. it is believed to interact with various molecular targets and pathways, including:

    Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways.

    DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.

    Receptor Binding: The compound could bind to specific receptors, modulating cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenoxy)acetic acid hydrazide: A precursor in the synthesis of the target compound.

    Furan-2-carbaldehyde: Another precursor used in the synthesis.

    4-Chlorophenoxyacetic acid: A related compound with similar structural features.

Uniqueness

2-(4-Chlorophenoxy)-N’-(furan-2-ylmethylene)propanehydrazide is unique due to its combination of a chlorophenoxy group and a furan ring linked through a hydrazide bridge. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C14H13ClN2O3

Molecular Weight

292.72 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[(E)-furan-2-ylmethylideneamino]propanamide

InChI

InChI=1S/C14H13ClN2O3/c1-10(20-12-6-4-11(15)5-7-12)14(18)17-16-9-13-3-2-8-19-13/h2-10H,1H3,(H,17,18)/b16-9+

InChI Key

CAHXWMWMIHWVCC-CXUHLZMHSA-N

Isomeric SMILES

CC(C(=O)N/N=C/C1=CC=CO1)OC2=CC=C(C=C2)Cl

Canonical SMILES

CC(C(=O)NN=CC1=CC=CO1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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